3-(Aminomethyl)-6-methoxyquinolin-4(1H)-one

Description

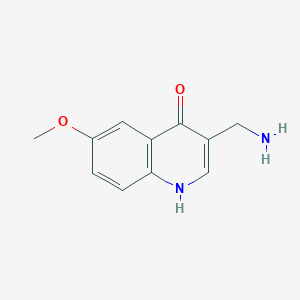

3-(Aminomethyl)-6-methoxyquinolin-4(1H)-one is a quinolinone derivative characterized by a methoxy group at position 6 and an aminomethyl substituent at position 2. Quinolinones are heterocyclic compounds with a fused benzene and pyridone ring, often studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

CAS No. |

721429-74-9 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

3-(aminomethyl)-6-methoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C11H12N2O2/c1-15-8-2-3-10-9(4-8)11(14)7(5-12)6-13-10/h2-4,6H,5,12H2,1H3,(H,13,14) |

InChI Key |

IZRFPQWAOOMQBV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C(C2=O)CN |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Substituted Anilines with β-Ketoesters

Procedure :

-

Starting Materials : 4-Methoxy-2-nitroaniline and ethyl acetoacetate.

-

Cyclization : Heating at 130°C in anhydrous n-butanol for 24 h under nitrogen, followed by acidification with HCl.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine.

-

Aminomethylation : Reductive amination using formaldehyde and NaBH₃CN in methanol.

Key Data :

Reductive Amination of 3-Formyl-6-methoxyquinolin-4(1H)-one

Procedure :

-

Formylation : Vilsmeier-Haack reaction on 6-methoxyquinolin-4(1H)-one using POCl₃/DMF.

-

Reductive Amination : Reaction with ammonium acetate and NaBH₄ in ethanol at 0°C.

Key Data :

Suzuki-Miyaura Coupling Followed by Functional Group Manipulation

Procedure :

-

Borylation : 6-Methoxy-4-chloroquinoline treated with bis(pinacolato)diboron and Pd(dppf)Cl₂.

-

Coupling : Reaction with (aminomethyl)boronic acid pinacol ester.

-

Hydrolysis : Acidic hydrolysis (HCl/EtOH) to yield the target compound.

Key Data :

Comparative Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Cyclocondensation | 68–72% | High atom economy; fewer steps | Requires high-temperature conditions |

| Reductive Amination | 58–65% | Mild conditions; scalable | Over-reduction side products |

| Suzuki-Miyaura Coupling | 45–50% | Modular; versatile for derivatives | Costly catalysts; multi-step synthesis |

Mechanistic Insights

-

Cyclocondensation : Proceeds via a Conrad-Limpach mechanism, where β-ketoester enol attacks the nitroaniline, followed by thermal cyclization.

-

Reductive Amination : Imine intermediate formation is rate-limiting; NaBH₄ selectively reduces the C=N bond without affecting the quinolinone ring.

-

Suzuki Coupling : Oxidative addition of Pd(0) to the C-Cl bond is critical for regioselectivity.

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6-methoxyquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinoline ring or the substituent groups.

Substitution: The aminomethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Anticancer Properties

The compound exhibits notable anticancer activity, particularly against various human cancer cell lines. Research indicates that quinoline derivatives can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Findings

- HDAC Inhibition : A study on quinolinehydroxamic acids, which include derivatives of 3-(Aminomethyl)-6-methoxyquinolin-4(1H)-one, demonstrated selective inhibition of histone deacetylase 6 (HDAC6) in human lung (A549) and colorectal cancer (HCT116) cells. The compounds displayed IC50 values in the single-digit micromolar range, indicating potent anticancer effects through apoptosis mechanisms .

- Combination Therapies : Patents describe the use of this compound in combination therapies with other anti-neoplastic agents. The modulation of receptor kinases such as VEGFR2 has been linked to the treatment of various cancers, including breast, prostate, and lung cancers. This suggests that this compound could enhance the efficacy of existing cancer therapies .

Treatment of Hyperproliferative Disorders

Beyond cancer, this compound shows promise in treating hyperproliferative disorders like benign prostatic hyperplasia (BPH) and psoriasis. Its ability to modulate angiogenesis and cellular proliferation makes it a candidate for further exploration in these areas.

Clinical Implications

- Angiogenesis Modulation : The compound's action on vascular endothelial growth factor receptors (VEGFRs) positions it as a potential treatment for diseases characterized by abnormal blood vessel growth, such as diabetic retinopathy and age-related macular degeneration .

Synthesis and Structural Variability

The synthesis of this compound can be achieved through various methods that allow for structural modifications to enhance its biological activity. Research has focused on optimizing substituents to improve selectivity and potency against specific cancer types.

Research Insights

- Structure-Activity Relationship (SAR) : Studies have shown that modifications at the C3 position of quinoline derivatives can significantly affect their selectivity for HDAC inhibition and antiproliferative activity. For instance, certain substitutions were found to enhance the selectivity towards HDAC6, which is crucial for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Position 6: Methoxy substituents are common in bioactive quinolinones (e.g., antimicrobial 4B ), suggesting the target compound may share similar activity profiles.

- Position 1 : Alkyl or aryl groups (e.g., pentyl in compound 42 ) influence metabolic stability and bioavailability.

Biological Activity

3-(Aminomethyl)-6-methoxyquinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methoxyquinoline derivatives with appropriate amines under controlled conditions. The reaction mechanisms often involve nucleophilic substitutions or condensation reactions that facilitate the introduction of the aminomethyl group at the 3-position of the quinoline ring.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor, antimicrobial, and antiparasitic agent.

Antitumor Activity

Research has shown that derivatives of quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related quinoline compounds can inhibit cell proliferation in glioblastoma and gastric cancer models. The mechanism often involves the induction of apoptosis and modulation of key signaling pathways such as Wnt/PI3K-Akt .

Table 1: Antitumor Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| This compound | A549 (Lung Cancer) | 10.8 | Cell cycle arrest |

| Related Quinoline Derivative | U87 (Glioblastoma) | 8.5 | Inhibition of PI3K-Akt signaling |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains and fungi. Its mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

Antiparasitic Activity

Quinoline derivatives, including this compound, have been evaluated for their activity against protozoan parasites such as Leishmania and Plasmodium. Studies indicate that these compounds can significantly reduce parasite viability.

Case Study: Antiparasitic Efficacy

In a study assessing the efficacy of quinoline derivatives against Plasmodium falciparum, it was found that certain derivatives exhibited IC50 values in the nanomolar range, demonstrating potent antimalarial activity. The mechanism is believed to involve inhibition of heme polymerization, which is critical for parasite survival .

Q & A

Q. What are the standard synthetic protocols for preparing 3-(Aminomethyl)-6-methoxyquinolin-4(1H)-one, and what key reaction conditions must be optimized?

The synthesis typically involves functionalization of a quinolinone core. Key steps include:

- Substitution reactions : Reacting 3-chloro-6-methoxyquinolin-4(1H)-one with amines (e.g., benzylamine or ammonia) under nucleophilic conditions. Evidence from similar compounds shows that nucleophilic substitution at the 3-position requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) .

- Reductive amination : Introducing the aminomethyl group via reduction of a nitrile or imine intermediate using agents like sodium borohydride or lithium aluminum hydride .

- Methoxy group retention : Careful control of pH and temperature is critical to prevent demethylation during acidic or basic workups .

Purification often involves column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the aminomethyl group (δ 3.2–3.8 ppm for -CH2-NH2) and methoxy substituent (δ 3.9–4.1 ppm for -OCH3). Aromatic protons in the quinolinone ring appear between δ 6.8–8.5 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 219.10) and fragmentation patterns .

- X-ray crystallography : Resolves tautomeric forms (e.g., 4-hydroxy vs. 4-keto) and hydrogen-bonding networks in the solid state .

Q. What are the primary structural features of this compound that influence its reactivity and biological activity?

- Quinolinone core : The conjugated π-system and keto-enol tautomerism enable interactions with biological targets (e.g., enzymes, receptors) .

- Aminomethyl group : Enhances solubility and serves as a hydrogen-bond donor/acceptor. Its basicity (pKa ~9–10) affects protonation states under physiological conditions .

- Methoxy substituent : Electron-donating effects stabilize the aromatic ring and modulate electronic properties for redox reactions .

Q. How is the compound typically screened for initial biological activity in academic research?

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi .

- Cytotoxicity profiling : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases, proteases, or transporters (e.g., EAAT2 in neuroprotection studies) .

Q. What methods are used to assess purity and stability during storage?

- HPLC-UV/ELSD : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) detect impurities ≤0.1% .

- Accelerated stability studies : Samples are stored at 40°C/75% RH for 4 weeks and analyzed for degradation products (e.g., hydrolysis of the methoxy group) .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures and hygroscopicity .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production without compromising enantiomeric purity?

- Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity during aminomethylation .

- Microwave-assisted synthesis : Reduces reaction times (30–60 minutes vs. 24 hours) and improves regioselectivity .

- In-situ monitoring : ReactIR or NMR tracks intermediates to optimize reaction quenching and minimize side products .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antibacterial vs. neuroprotective effects)?

- Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to identify off-target effects .

- Cell-type specificity : Test in primary neurons (for neuroprotection) versus immortalized lines (for cytotoxicity) .

- Metabolite profiling : LC-MS identifies active metabolites that may contribute to divergent results .

Q. How can computational modeling predict interactions between this compound and biological targets like EAAT2?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to EAAT2’s allosteric site, prioritizing residues like Arg476 and Glu404 for mutagenesis validation .

- DFT calculations : Predict redox potentials and tautomeric preferences under physiological conditions .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs for synthesis .

Q. What methodologies optimize enantiomeric purity for chiral derivatives of this compound?

- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/ethanol mobile phases .

- Kinetic resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer from racemic mixtures .

- Circular dichroism (CD) : Validates absolute configuration post-synthesis .

Q. How are structure-activity relationships (SARs) developed to design analogs with enhanced neuroprotective properties?

- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy or ethoxy to modulate lipophilicity and blood-brain barrier penetration .

- Fragment-based design : Merge the quinolinone core with fragments known to bind EAAT2 (e.g., pyrrolidine dicarboxylates) .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors at C-4, hydrophobic groups at C-6) using Schrödinger Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.